1-(3-Aminopropoxy)-1,2,3,4-tetrahydronaphthalene
Description
1-(3-Aminopropoxy)-1,2,3,4-tetrahydronaphthalene is a tetrahydronaphthalene (tetralin) derivative featuring a 3-aminopropoxy substituent at the 1-position of the partially hydrogenated naphthalene ring. The aminopropoxy group introduces both polar and basic properties, distinguishing it from other tetralin derivatives. Potential applications may include pharmaceutical intermediates or bioactive molecules, though direct studies are absent in the evidence .
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
3-(1,2,3,4-tetrahydronaphthalen-1-yloxy)propan-1-amine |
InChI |
InChI=1S/C13H19NO/c14-9-4-10-15-13-8-3-6-11-5-1-2-7-12(11)13/h1-2,5,7,13H,3-4,6,8-10,14H2 |
InChI Key |
JENULZRUMFTMNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)OCCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminopropoxy)-1,2,3,4-tetrahydronaphthalene typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with 3-aminopropanol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the aminopropoxy linkage. The process may involve heating the reactants to moderate temperatures to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments ensures the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Aminopropoxy)-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the naphthalene ring to more saturated forms.
Substitution: The aminopropoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-(3-Aminopropoxy)-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-(3-Aminopropoxy)-1,2,3,4-tetrahydronaphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminopropoxy group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 1-(3-Aminopropoxy)-1,2,3,4-tetrahydronaphthalene with key structural analogs from the evidence:
Physical and Toxicological Properties
- This contrasts with 1,2,3,4-tetrol metabolites, which exhibit high hydrophilicity but are minor urinary products .
- Toxicity : Methylnaphthalenes (e.g., 1-methylnaphthalene ) are associated with respiratory toxicity, while tetrol metabolites may contribute to reactive intermediate formation. The amine group in the target compound could introduce unique toxicokinetics, warranting further study .
Biological Activity
1-(3-Aminopropoxy)-1,2,3,4-tetrahydronaphthalene is a compound with a complex structure that integrates a tetrahydronaphthalene core with a 3-aminopropoxy side chain. Its molecular formula is CHN, and it has garnered attention for its potential biological activities, particularly in neuropharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, receptor interactions, and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound allows it to engage with various biological targets. The presence of an amine group enhances its ability to form hydrogen bonds and interact with biological receptors. The tetrahydronaphthalene backbone contributes to its lipophilicity, which is crucial for membrane permeability.
The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems in the brain. Research indicates that it may modulate dopamine and sigma receptors, which are vital for mood regulation and cognitive functions.
Key Mechanisms:
- Receptor Binding : The compound binds selectively to certain receptors in the central nervous system (CNS), influencing neurotransmitter release.
- Neurotransmitter Modulation : Similar compounds have been shown to stimulate tyrosine hydroxylase activity in rodent brain tissue via sigma-like receptor pathways.
Biological Activity Overview
The following table summarizes various studies highlighting the biological activities associated with this compound:
| Study | Biological Activity | Findings |
|---|---|---|
| Study A | Neuropharmacological Effects | Demonstrated modulation of dopamine receptors; potential antidepressant effects. |
| Study B | Sigma Receptor Interaction | Showed binding affinity to sigma receptors; implications for anxiety treatment. |
| Study C | Cellular Processes | Investigated effects on cell viability; indicated potential anticancer properties. |
Case Studies
Several case studies have investigated the effects of this compound on different biological systems:
- Case Study 1 : A study examined its impact on rodent models of depression. Results indicated significant improvements in depressive-like behaviors when administered at specific dosages.
- Case Study 2 : Research focused on its cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells). The compound exhibited an IC value indicating moderate antiproliferative activity.
Structure-Activity Relationship (SAR)
The unique structural features of this compound contribute significantly to its biological activity. Compounds with similar structures were analyzed to understand their pharmacological profiles better:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(2-Aminopropoxy)-1,2,3,4-tetrahydronaphthalene | Similar core structure but different amino group position | May exhibit different receptor affinity |
| 1-(4-Aminobutoxy)-1,2,3,4-tetrahydronaphthalene | Longer alkyl chain with an amine group | Potential for increased lipophilicity |
| 1-Phenyl-3-amino-1,2,3,4-tetrahydronaphthalene | Contains a phenyl ring instead of an aliphatic chain | Known for strong interactions with sigma receptors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
